Cas no 59256-47-2 (2-Butenoic acid,4-[(4-bromophenyl)amino]-4-oxo-, (2Z)-)
![2-Butenoic acid,4-[(4-bromophenyl)amino]-4-oxo-, (2Z)- structure](https://ja.kuujia.com/scimg/cas/59256-47-2x500.png)
2-Butenoic acid,4-[(4-bromophenyl)amino]-4-oxo-, (2Z)- 化学的及び物理的性質
名前と識別子
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- 2-Butenoic acid,4-[(4-bromophenyl)amino]-4-oxo-, (2Z)-
- (Z)-4-(4-bromoanilino)-4-oxobut-2-enoic acid
- 3-[(4-bromophenyl)carbamoyl]prop-2-enoic acid
- 2-Butenoic acid, 4-[(4-bromophenyl)amino]-4-oxo, (Z)-
- 4'-bromomaleanilic acid
- 4-bromomaleanilic acid
- Maleinsaeure-mono-p-bromphenylamid
- N-(p-bromophenyl)maleamic acid
- N-(p-Bromophenyl)-maleamic saeure
- p-bromo maleanilic acid
- CS-0316060
- NSC-58022
- 4-(4-bromoanilino)-4-oxobut-2-enoic acid
- 59256-47-2
- 4-((4-Bromophenyl)amino)-4-oxobut-2-enoic acid
- AKOS000296123
- SR-01000580181-1
- 36847-86-6
- NSC58022
- (Z)-4-((4-bromophenyl)amino)-4-oxobut-2-enoic acid
- SR-01000580181
- SCHEMBL7824173
- MFCD00134952
- LS-10724
- (2Z)-3-[(4-BROMOPHENYL)CARBAMOYL]PROP-2-ENOIC ACID
- N-(4-BROMOPHENYL)MALEAMIC ACID
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- インチ: InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-
- InChIKey: DSNFUZCLEZJCRN-WAYWQWQTSA-N
- ほほえんだ: C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br
計算された属性
- せいみつぶんしりょう: 268.96874
- どういたいしつりょう: 268.969
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 66.4A^2
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.688g/cm3
- ふってん: 482ºC at 760 mmHg
- フラッシュポイント: 245.3ºC
- 屈折率: 1.66
- PSA: 66.4
- LogP: 2.10140
2-Butenoic acid,4-[(4-bromophenyl)amino]-4-oxo-, (2Z)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00ERDR-100g |
3-[(4-bromophenyl)carbamoyl]prop-2-enoic acid |
59256-47-2 | 98% | 100g |
$1105.00 | 2024-04-22 | |
1PlusChem | 1P00ERDR-5g |
3-[(4-bromophenyl)carbamoyl]prop-2-enoic acid |
59256-47-2 | 98% | 5g |
$104.00 | 2024-04-22 | |
1PlusChem | 1P00ERDR-25g |
3-[(4-bromophenyl)carbamoyl]prop-2-enoic acid |
59256-47-2 | 98% | 25g |
$336.00 | 2024-04-22 | |
1PlusChem | 1P00ERDR-1g |
3-[(4-bromophenyl)carbamoyl]prop-2-enoic acid |
59256-47-2 | 98% | 1g |
$52.00 | 2024-04-22 |
2-Butenoic acid,4-[(4-bromophenyl)amino]-4-oxo-, (2Z)- 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
2-Butenoic acid,4-[(4-bromophenyl)amino]-4-oxo-, (2Z)-に関する追加情報
2-Butenoic acid,4-[(4-bromophenyl)amino]-4-oxo-, (2Z)- (CAS No. 59256-47-2): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
The compound 2-Butenoic acid,4-[(4-bromophenyl)amino]-4-oxo-, (2Z)-, identified by its CAS number 59256-47-2, represents a fascinating molecule with significant implications in the realms of chemical biology and medicinal chemistry. This compound, featuring a conjugated system with a carboxylic acid moiety and an amino group substituted on a brominated phenyl ring, has garnered attention due to its structural complexity and potential biological activities. The presence of multiple pharmacophoric elements makes it a valuable scaffold for the development of novel therapeutic agents.
In recent years, the exploration of heterocyclic compounds with appended aromatic groups has been a cornerstone in drug discovery. The 4-bromophenyl substituent in this molecule introduces a unique electronic and steric profile, which can modulate the interactions with biological targets. This feature has been exploited in various research endeavors to design molecules with enhanced binding affinity and selectivity. The (2Z)-configuration of the butenoic acid moiety further contributes to the compound's three-dimensional structure, influencing its solubility, metabolic stability, and overall pharmacokinetic properties.
One of the most compelling aspects of this compound is its potential role as an intermediate in the synthesis of more complex bioactive molecules. The carboxylic acid group at the 2-position can serve as a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility has been leveraged in several synthetic strategies aimed at developing small-molecule inhibitors targeting specific enzymatic pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases and other protein tyrosine phosphatases, which are implicated in various diseases, including cancer and inflammatory disorders.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such compounds. Molecular docking studies using high-resolution protein structures have revealed that the 4-bromophenylamino group interacts favorably with hydrophobic pockets in target proteins, while the carboxylic acid moiety forms critical hydrogen bonds. These interactions have been validated experimentally, demonstrating the compound's potential as a lead molecule for drug development. Furthermore, quantum mechanical calculations have provided insights into the electronic structure of this molecule, which can guide future modifications to optimize its bioactivity.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include the formation of the conjugated system via aldol condensation followed by bromination and subsequent amino group introduction. Each step is carefully optimized to ensure high yield and purity, which are crucial for subsequent biological evaluations. The use of palladium-catalyzed cross-coupling reactions has also been explored to introduce additional functional groups with high efficiency.
In terms of biological evaluation, preliminary studies have indicated that derivatives of 2-Butenoic acid,4-[(4-bromophenyl)amino]-4-oxo-, (2Z)- exhibit interesting pharmacological profiles. For example, certain analogs have demonstrated inhibitory activity against enzymes involved in pain signaling pathways, suggesting their potential as analgesics. Additionally, modifications to the brominated phenyl ring have led to compounds with enhanced binding to receptors implicated in neurodegenerative diseases. These findings underscore the importance of structural diversity in medicinal chemistry and highlight the compound's versatility as a starting point for further exploration.
The growing interest in personalized medicine has also influenced the design of molecules like this one. By leveraging structural diversity and computational tools, researchers can tailor compounds to specific patient populations based on genetic or proteomic profiles. This approach holds promise for developing more effective and personalized therapeutic strategies. The CAS No. 59256-47-2 serves as a unique identifier for this compound, facilitating its documentation and communication within the scientific community.
Future directions in the study of this compound may include exploring its role as a chiral building block for asymmetric synthesis. The presence of stereocenters makes it an attractive candidate for generating enantiomerically pure compounds with tailored biological activities. Additionally, green chemistry principles are being increasingly applied to improve synthetic methodologies, reducing waste and energy consumption while maintaining high yields.
In conclusion,2-Butenoic acid,4-[(4-bromophenyl)amino]-4-oxo-, (2Z)- (CAS No. 59256-47-2) is a structurally intriguing molecule with significant potential in chemical biology and medicinal chemistry. Its unique combination of pharmacophoric elements and synthetic versatility makes it a valuable scaffold for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications for this compound,CAS No 59256 47 2 will undoubtedly play a pivotal role in shaping future therapeutic strategies.
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